molecular formula C18H24ClNO2 B1653678 1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride CAS No. 18966-02-4

1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride

Cat. No. B1653678
CAS RN: 18966-02-4
M. Wt: 321.8 g/mol
InChI Key: XBMJYANCZFNBKL-UHFFFAOYSA-N
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Description

1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in 1981 by ICI Pharmaceuticals for the treatment of asthma and other respiratory diseases. Since then, it has been widely used in scientific research for its ability to selectively block β2-adrenergic receptors.

Mechanism of Action

1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 selectively blocks β2-adrenergic receptors by binding to the receptor site and preventing the activation of the receptor by epinephrine or norepinephrine. This results in a decrease in the activity of the β2-adrenergic receptor pathway, which is responsible for the relaxation of smooth muscle in the lungs, heart, and skeletal muscle.
Biochemical and Physiological Effects:
1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. In the lungs, it can block the bronchodilatory effects of β2-adrenergic receptor activation, leading to constriction of the airways. In the heart, it can block the positive inotropic and chronotropic effects of β2-adrenergic receptor activation, leading to a decrease in heart rate and contractility. In skeletal muscle, it can block the vasodilatory effects of β2-adrenergic receptor activation, leading to vasoconstriction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to specifically study the effects of β2-adrenergic receptor activation without interference from other receptors. However, one limitation of using 1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time.

Future Directions

There are several future directions for research involving 1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551. One area of interest is the role of β2-adrenergic receptor activation in the development of cardiovascular disease. Another area of interest is the potential use of 1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 in the treatment of obesity and metabolic disorders. Additionally, there is ongoing research into the development of more selective and longer-acting β2-adrenergic receptor antagonists.

Scientific Research Applications

1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 has been extensively used in scientific research for its ability to selectively block β2-adrenergic receptors. This receptor is found in various tissues, including the lungs, heart, and skeletal muscle. By blocking this receptor, 1-(4-Biphenylyloxy)-3-(isopropylamino)-2-propanol hydrochloride 118,551 can be used to study the physiological and biochemical effects of β2-adrenergic receptor activation.

properties

IUPAC Name

1-(4-phenylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-14(2)19-12-17(20)13-21-18-10-8-16(9-11-18)15-6-4-3-5-7-15;/h3-11,14,17,19-20H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMJYANCZFNBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940479
Record name 1-[([1,1'-Biphenyl]-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18966-02-4
Record name 2-Propanol, 1-(4-biphenylyloxy)-3-(isopropylamino)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018966024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[([1,1'-Biphenyl]-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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